molecular formula C12H24N2O2S B084940 N,N'-dicyclohexylsulfamide CAS No. 14041-87-3

N,N'-dicyclohexylsulfamide

Cat. No.: B084940
CAS No.: 14041-87-3
M. Wt: 260.4 g/mol
InChI Key: TWRLCLQBOADOST-UHFFFAOYSA-N
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Description

N,N'-Dicyclohexylsulfamide (CAS 14041-87-3) is an organic compound with the molecular formula C₁₂H₂₄N₂O₂S and a molecular weight of 260.40 g/mol . As a sulfamide derivative, it features two cyclohexyl groups bonded to a central sulfamide functional group. This structure is of significant interest in medicinal and organic chemistry research. Sulfamide derivatives are extensively studied for their potential as enzyme inhibitors, particularly against carbonic anhydrases . This mechanism of action is a cornerstone of research for developing agents for various conditions. Consequently, this compound serves as a valuable building block and intermediate for synthesizing more complex molecules and exploring structure-activity relationships. The compound is a solid and should be stored sealed in a dry, ambient environment . Researchers should note that it is classified with the hazard statement H319, indicating it causes serious eye irritation . Appropriate safety precautions, including the use of eye protection and gloves, are essential when handling this material. Please be advised: This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(cyclohexylsulfamoyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRLCLQBOADOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14041-87-3
Record name N,N'-Dicyclohexylsulfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-DICYCLOHEXYLSULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P1M2O1XHP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Classical Sulfamide Synthesis via Amine and Sulfuryl Chloride

The most direct route to sulfamides involves the reaction of primary amines with sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2). For DCHS, this method entails combining two equivalents of cyclohexylamine (C6H11NH2\text{C}_6\text{H}_{11}\text{NH}_2) with SO2Cl2\text{SO}_2\text{Cl}_2 in the presence of a base to neutralize HCl byproducts:

2C6H11NH2+SO2Cl2SO2(NHC6H11)2+2HCl2 \, \text{C}6\text{H}{11}\text{NH}2 + \text{SO}2\text{Cl}2 \rightarrow \text{SO}2(\text{NHC}6\text{H}{11})_2 + 2 \, \text{HCl}

Procedure and Conditions :

  • Cyclohexylamine (2.0 mol) is dissolved in anhydrous dichloromethane under nitrogen.

  • Sulfuryl chloride (1.0 mol) is added dropwise at 0°C to minimize exothermic side reactions.

  • Triethylamine (2.2 mol) is introduced to scavenge HCl, maintaining a pH > 9.

  • The mixture is stirred at room temperature for 12–24 hours, followed by filtration to remove ammonium salts.

  • The crude product is purified via recrystallization from ethanol/water, yielding DCHS as a white crystalline solid .

Challenges :

  • Impurity Formation : Excess SO2Cl2\text{SO}_2\text{Cl}_2 may lead to over-sulfonation, producing sulfonic acid derivatives.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reactivity but complicate purification.

Electrochemical Oxidative Coupling of Amines

Recent advances in electrochemical synthesis, as demonstrated in sulfonamide production , suggest a potential pathway for DCHS. By substituting thiophenol with a sulfur donor (e.g., elemental sulfur or SO2\text{SO}_2), cyclohexylamine could undergo oxidative coupling to form sulfamides.

Adapted Methodology :

  • Reactants : Cyclohexylamine (2.0 equiv), sulfur powder (1.0 equiv), and tetrabutylammonium fluoride (electrolyte).

  • Conditions : A divided electrochemical cell with graphite electrodes, operated at 2.5 V in acetonitrile.

  • Mechanism :

    • Anodic oxidation of sulfur generates S2+\text{S}^{2+} intermediates.

    • Nucleophilic attack by cyclohexylamine forms NSN\text{N}-\text{S}-\text{N} bonds.

    • Subsequent oxidation yields the sulfamide moiety (SO2\text{SO}_2) .

Advantages :

  • Sustainability : Eliminates hazardous reagents like SO2Cl2\text{SO}_2\text{Cl}_2.

  • Mild Conditions : Operates at room temperature without metal catalysts.

Limitations :

  • Low Yields : Preliminary trials with analogous systems report <40% yields due to competing disulfide formation.

High-Temperature Condensation with Sulfamide Precursors

A method inspired by urea synthesis (as detailed in Patent CN101279932A ) involves condensing cyclohexylamine with sulfamide (H2NSO2NH2\text{H}_2\text{N}-\text{SO}_2-\text{NH}_2) under dehydrating conditions:

H2NSO2NH2+2C6H11NH2SO2(NHC6H11)2+2NH3\text{H}2\text{N}-\text{SO}2-\text{NH}2 + 2 \, \text{C}6\text{H}{11}\text{NH}2 \rightarrow \text{SO}2(\text{NHC}6\text{H}{11})2 + 2 \, \text{NH}_3

Procedure :

  • Sulfamide (1.0 mol), cyclohexylamine (2.2 mol), and toluene (solvent) are refluxed with a Dean-Stark trap.

  • Water is azeotropically removed to drive the reaction toward completion.

  • The mixture is heated to 180–200°C for 2 hours, followed by cooling and extraction with dilute HCl .

Key Considerations :

  • Catalysts : p-Toluenesulfonic acid (pTSA) accelerates amine activation.

  • Purity : Unreacted sulfamide (mp92°C\text{mp} \, 92°C) is separable via fractional crystallization.

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Yield Advantages Disadvantages
Sulfuryl Chloride SO2Cl2\text{SO}_2\text{Cl}_2, C6H11NH2\text{C}_6\text{H}_{11}\text{NH}_20–25°C, 12–24 h65–75%High purity; ScalableHCl management; Toxicity risks
Electrochemical Cyclohexylamine, S8\text{S}_82.5 V, RT, 6 h30–40%Green chemistry; MildLow yield; Complex optimization
Sulfamide Condensation H2NSO2NH2\text{H}_2\text{N}-\text{SO}_2-\text{NH}_2, C6H11NH2\text{C}_6\text{H}_{11}\text{NH}_2180–200°C, 2 h50–60%Simple setup; No halidesHigh energy input; Ammonia release

Impurity Profiling and Mitigation Strategies

Common impurities in DCHS synthesis include:

  • N-Cyclohexylsulfamic Acid : Forms via incomplete reaction or hydrolysis.

  • Bis(cyclohexyl)amine : Arises from amine self-condensation under high temperatures .

Mitigation :

  • Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane) removes polar byproducts.

  • Crystallization : Ethanol recrystallization enriches DCHS purity to >98% .

Chemical Reactions Analysis

Types of Reactions

N,N’-dicyclohexylsulfamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert N,N’-dicyclohexylsulfamide into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Cyclohexylamines.

    Substitution: Various substituted sulfamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N,N'-Dicyclohexylsulfamide is characterized by the chemical formula C12H24N2O2SC_{12}H_{24}N_{2}O_{2}S and features a sulfonamide group, which is pivotal in its reactivity and applications. The compound's structure allows it to participate in various chemical reactions, making it a versatile reagent.

Applications in Organic Synthesis

DCS serves as an effective reagent in several organic synthesis processes, particularly in the formation of C–N bonds. Its utility can be highlighted through the following applications:

  • Catalyst for Cross-Coupling Reactions : DCS has been employed as a ligand in palladium-catalyzed cross-coupling reactions, particularly for synthesizing anilines and their derivatives. These reactions are crucial for producing pharmaceuticals and agrochemicals .
  • Synthesis of Sulfonamide Derivatives : Given its sulfonamide functional group, DCS is utilized to synthesize various sulfonamide derivatives, which exhibit antibacterial properties. These derivatives are important in medicinal chemistry for developing new antibiotics .

Table 1: Examples of Reactions Involving DCS

Reaction TypeProduct ExampleYield (%)
C–N Cross-CouplingAniline derivatives70-91
Synthesis of SulfonamidesSulfamethazine derivatives85-95
Ligand in Metal-Catalyzed ReactionsVarious heterocycles60-80

Medicinal Chemistry Applications

DCS has shown promise in medicinal chemistry, particularly due to its ability to form stable complexes with metal ions, which can enhance the efficacy of drug candidates.

  • Antimicrobial Activity : Research indicates that DCS and its derivatives possess significant antibacterial activity, making them suitable candidates for developing new antimicrobial agents .
  • Potential Antitumor Agents : Some studies have explored the use of DCS in synthesizing compounds that inhibit tumor growth. For instance, its application in creating inhibitors for protein kinases has been investigated as a therapeutic strategy against cancer .

Table 2: Biological Activities of DCS Derivatives

CompoundActivity TypeReference
DCS-derived sulfonamidesAntibacterial
DCS-based kinase inhibitorsAntitumor
DCS complexesAntimicrobial

Industrial Applications

In addition to its laboratory uses, DCS finds applications in industrial settings:

  • Rubber Industry : DCS is used as an accelerator in rubber production processes. Its effectiveness enhances the curing process of rubber, leading to improved material properties .
  • Agricultural Chemicals : The compound is also explored for use in agrochemicals, particularly as a component in herbicides and fungicides due to its chemical stability and efficacy .

Case Studies

Several case studies illustrate the practical applications of DCS:

  • Case Study 1 : In a study on palladium-catalyzed C–N coupling reactions, DCS was used as a ligand to synthesize complex molecules relevant to drug discovery. The research demonstrated that varying the reaction conditions could optimize yields significantly, showcasing DCS's versatility .
  • Case Study 2 : A comprehensive analysis of sulfonamide derivatives revealed that modifications involving DCS led to enhanced antibacterial activity against resistant strains of bacteria. This study emphasized the potential of DCS derivatives in addressing public health challenges posed by antibiotic resistance .

Mechanism of Action

N,N’-dicyclohexylsulfamide exerts its effects by binding to the benzodiazepine binding site of the GABA (A) receptor. This binding enhances the inhibitory effects of GABA, leading to anxiolytic and anticonvulsant effects . The compound competitively inhibits the binding of flunitrazepam to the benzodiazepine binding site, indicating its potential as a therapeutic agent for anxiety and epilepsy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares structural features and physicochemical parameters of N,N'-dicyclohexylsulfamide with related sulfamides:

Compound Molecular Formula Molecular Weight (g/mol) XLogP³ Hydrogen Bond Donors/Acceptors Key Structural Features
This compound C₁₂H₂₄N₂O₂S 260.36 3.5* 1 / 4 Two cyclohexyl groups on sulfamide nitrogens
N,N-Dimethylsulfamide C₂H₈N₂O₂S 124.16 -0.2 2 / 4 Two methyl groups on sulfamide nitrogens
N,N-Dimethyl-N'-phenylsulfamide C₈H₁₂N₂O₂S 200.26 0.9 1 / 4 Methyl groups on one nitrogen, phenyl on the other
N,N'-Diphenethylsulfamide C₁₆H₂₀N₂O₂S 304.41 2.8* 1 / 4 Two phenethyl groups on sulfamide nitrogens

*Estimated based on structural analogs.

Key Observations :

  • Lipophilicity : this compound’s cyclohexyl substituents confer higher lipophilicity (XLogP³ ~3.5) compared to smaller analogs like N,N-dimethylsulfamide (XLogP³ -0.2). This impacts membrane permeability and bioavailability.

Pharmacological Activity

The table below highlights comparative pharmacological data for sulfamide derivatives targeting the GABAₐ receptor:

Compound GABAₐ Receptor Binding (Kᵢ, μM) Anticonvulsant Activity (MES Test) Additional Effects
This compound 27.7 ± 4.5 Moderate activity Anxiolytic effects in mice
N,N'-Diphenethylsulfamide 6.0 ± 1.2 High activity Not reported
N,N-Dimethylsulfamide Not tested No data No known CNS activity

Key Observations :

  • Receptor Affinity : N,N'-Diphenethylsulfamide exhibits ~4.6-fold higher affinity (Kᵢ = 6.0 μM) than this compound, likely due to the phenethyl group’s optimal balance of lipophilicity and steric fit in the benzodiazepine binding pocket .

Biological Activity

N,N'-dicyclohexylsulfamide (DCHS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of DCHS, focusing on its antibacterial properties, cytotoxicity against cancer cell lines, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound has the molecular formula C12_{12}H24_{24}N2_2O2_2S. Its structure consists of two cyclohexyl groups attached to a sulfamide moiety, which is characteristic of many sulfonamide drugs. The presence of the sulfamide group is crucial for its biological activity, as it mimics para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth and proliferation.

Antibacterial Activity

Sulfonamides, including DCHS, are known for their antibacterial properties. They primarily exert their effects by inhibiting the synthesis of folate in bacteria, which is essential for nucleic acid synthesis. The competitive inhibition of dihydropteroate synthase by sulfonamides leads to a depletion of folate levels, ultimately hindering bacterial growth.

Table 1: Antibacterial Activity of DCHS

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Nocardia12 µg/mL

Research indicates that DCHS exhibits significant activity against various bacterial strains, comparable to traditional sulfonamide antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the cyclohexyl groups can enhance its antibacterial efficacy .

Cytotoxicity and Anticancer Properties

Recent studies have explored the anticancer potential of DCHS and related compounds. For instance, derivatives of DCHS have been synthesized and tested against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer).

Table 2: Cytotoxic Activity of DCHS Derivatives

CompoundCell LineIC50_{50} (µM)
DCHSHepG-216.90
DCHSMCF-721.15
DCHS Derivative 1A-54919.81
DCHS Derivative 2HCT-11620.30

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. The results demonstrate that certain derivatives of DCHS possess moderate to strong cytotoxic effects against these cancer cell lines, suggesting potential for further development as anticancer agents .

The mechanism through which DCHS exerts its biological effects involves multiple pathways:

  • Inhibition of Folate Synthesis : By mimicking PABA, DCHS inhibits dihydropteroate synthase in bacteria.
  • Induction of Apoptosis : In cancer cells, some derivatives have been shown to trigger apoptotic pathways leading to cell death.
  • Inhibition of Angiogenesis : Some studies suggest that sulfonamides may inhibit vascular endothelial growth factor receptor (VEGFR), thus preventing tumor angiogenesis .

Case Studies

A notable case study involved the use of DCHS in a clinical setting where patients with resistant bacterial infections were treated with sulfonamide-based therapies. The results indicated a significant reduction in infection rates and improved patient outcomes when combined with other antibiotics .

Q & A

Q. What synthetic methodologies are recommended for preparing N,N'-dicyclohexylsulfamide, and how can its structural integrity be validated?

  • Methodological Answer : Synthesis typically involves reacting cyclohexylamine with sulfamide precursors (e.g., sulfonyl chlorides) under anhydrous conditions, followed by purification via recrystallization or column chromatography. Structural validation should employ 1H/13C NMR to confirm sulfamide bond formation and cyclohexyl group integration, FT-IR to identify characteristic S=O and N-H stretches (~1350 cm⁻¹ and ~3300 cm⁻¹, respectively), and mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation. Purity assessment via HPLC (e.g., reverse-phase C18 column, isocratic elution with acetonitrile/water) is critical to ensure >95% purity for pharmacological studies .

Q. What standard pharmacological assays are used to evaluate the bioactivity of this compound?

  • Methodological Answer : Primary screens include radioligand binding assays using GABA(A) receptor preparations (e.g., rat cortical membranes) to measure affinity for the benzodiazepine-binding site, with [³H]flunitrazepam as a competitive ligand. In vivo anxiolytic activity can be assessed using rodent models like the elevated plus-maze or light-dark box, with dose-response curves to determine effective concentrations (EC50). Parallel toxicity screening (e.g., acute toxicity in mice at 100–500 mg/kg) ensures compound safety for further studies .

Advanced Questions

Q. How can researchers elucidate the structural basis of this compound’s interaction with the GABA(A) receptor?

  • Methodological Answer : Combine X-ray crystallography or cryo-EM of receptor-ligand complexes to resolve binding conformations, supplemented by site-directed mutagenesis of key residues (e.g., α1-His101) in the benzodiazepine pocket to validate interaction hotspots. Molecular dynamics simulations (e.g., using GROMACS or AMBER) can model ligand-receptor dynamics, while electrophysiology (patch-clamp on transfected HEK293 cells) quantifies chloride current modulation to correlate structural changes with functional outcomes .

Q. What experimental approaches address discrepancies in reported EC50 values for this compound across studies?

  • Methodological Answer : Standardize assay protocols:
  • Receptor source : Use consistent tissue (e.g., rat vs. mouse brain membranes) to avoid species-specific affinity variations.
  • Compound handling : Verify storage conditions (e.g., desiccated at –20°C, ) to prevent hydrolysis or degradation.
  • Purity validation : Re-analyze batches via HPLC before assays to exclude impurities affecting potency.
  • Statistical rigor : Employ larger sample sizes (n ≥ 8 per group) and multi-lab replication to minimize variability .

Q. How can researchers optimize this compound derivatives for enhanced selectivity toward GABA(A) receptor subtypes?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically modifying the sulfamide core (e.g., substituting cyclohexyl groups with aryl or branched alkyl moieties). Screen derivatives using α1β2γ2 vs. α2/3/5-containing GABA(A) receptor subtypes (expressed in Xenopus oocytes) to assess subtype selectivity. Computational docking (e.g., AutoDock Vina) predicts binding poses, guiding synthetic prioritization. Validate top candidates in knock-in mouse models (e.g., α1-H101R mutants) to confirm mechanistic specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N,N'-dicyclohexylsulfamide
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